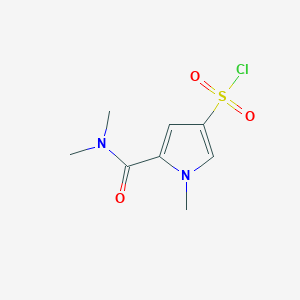

2-(Dimethoxymethyl)pyrimidin

Übersicht

Beschreibung

2-(Dimethoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Dimethoxymethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethoxymethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Anwendungen

Pyrimidine, einschließlich Derivate wie 2-(Dimethoxymethyl)pyrimidin, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie sind dafür bekannt, die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear factor κB, Leukotriene und einige Interleukine zu hemmen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Wirkstoffe mit verbesserten Aktivitäten und minimaler Toxizität.

Antimikrobielle und antivirale Aktivitäten

Die strukturelle Vielfalt von Pyrimidinen ermöglicht ihren Einsatz in antimikrobiellen und antiviralen Therapien. Pyrimidinderivate wurden als signifikant antimikrobiell und antiviral wirksam beschrieben, was im Kampf gegen Infektionskrankheiten von entscheidender Bedeutung ist .

Krebsforschung

Pyrimidinverbindungen wurden als potenzielle Krebsmittel identifiziert. Ihre Fähigkeit, in verschiedene biologische Pfade einzugreifen, macht sie für die Krebsforschung geeignet, wo sie zur Entwicklung von Medikamenten eingesetzt werden können, die auf bestimmte Krebszellen oder Mechanismen abzielen .

Erkrankungen des zentralen Nervensystems (ZNS)

Aufgrund ihrer breiten biologischen Aktivität haben Pyrimidine Interesse für ihr Potenzial zur Behandlung von ZNS-Erkrankungen geweckt. Sie wurden als Kalziumkanalblocker und Antidepressiva untersucht, die wichtig für die Behandlung von Erkrankungen wie Depression und bipolare Störung sind .

Analgetische Eigenschaften

Die analgetischen Eigenschaften von Pyrimidinen machen sie zu Kandidaten für die Forschung in der Schmerzbehandlung. Sie können zur Entwicklung neuer Schmerzmittel eingesetzt werden, die möglicherweise weniger Nebenwirkungen als aktuelle Medikamente haben .

Behandlung von Diabetes mellitus

Pyrimidinderivate wurden auf ihre Rolle bei der Behandlung von Diabetes mellitus untersucht. Ihre Auswirkungen auf biologische Ziele im Zusammenhang mit Diabetes bieten eine vielversprechende Möglichkeit für die Entwicklung neuartiger Therapeutika .

Wirkmechanismus

Target of Action

2-(Dimethoxymethyl)pyrimidine, a derivative of pyrimidine, primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also targets protein tyrosine kinases implicated in cancer progression .

Mode of Action

It is known that pyrimidines, including 2-(dimethoxymethyl)pyrimidine, form bidentate chelate complexes with transition metal moieties . These complexes undergo fluxional processes which interconvert coordinated and pendant OMe groups .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Pharmacokinetics

It is known that pyrimidine analogues need to be activated within the cell, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

It is known that pyrimidines exhibit potent anti-inflammatory effects . They also have effects against most of the imatinib mesylate-resistant BCR-ABL mutants isolated from advanced chronic myeloid leukemia patients .

Action Environment

It is known that the action of pyrimidines can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Biochemische Analyse

Biochemical Properties

2-(Dimethoxymethyl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. This interaction is essential for the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . Additionally, 2-(Dimethoxymethyl)pyrimidine has been shown to interact with mitochondrial respiratory complexes, linking pyrimidine biosynthesis with mitochondrial respiration .

Cellular Effects

2-(Dimethoxymethyl)pyrimidine influences various cellular processes. It has been observed to induce replication and ribosomal stress in cancer cells, particularly those deficient in p53 . This stress leads to cell cycle arrest and, in some cases, apoptosis. The compound also affects cell signaling pathways, including the ataxia telangiectasia and Rad3-related kinase/Checkpoint kinase 1 (ATR/Chk1) pathway, which is activated in response to replication stress . Furthermore, 2-(Dimethoxymethyl)pyrimidine can alter gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 2-(Dimethoxymethyl)pyrimidine involves several key interactions. At the molecular level, it binds to DHODH, inhibiting its activity and thereby reducing pyrimidine synthesis . This inhibition leads to the accumulation of replication forks and activation of the ATR/Chk1 pathway, resulting in cell cycle arrest . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethoxymethyl)pyrimidine can change over time. Studies have shown that the compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to 2-(Dimethoxymethyl)pyrimidine has been associated with sustained replication stress and potential cytotoxicity in cancer cells . These temporal effects highlight the importance of monitoring the compound’s stability and activity during experiments.

Dosage Effects in Animal Models

The effects of 2-(Dimethoxymethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit pyrimidine synthesis without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

2-(Dimethoxymethyl)pyrimidine is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It interacts with enzymes such as DHODH and thymidylate synthase, influencing the synthesis and degradation of pyrimidine nucleotides . The compound can also affect metabolic flux and metabolite levels, potentially altering cellular energy balance and nucleotide availability .

Transport and Distribution

Within cells and tissues, 2-(Dimethoxymethyl)pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues and compartments.

Subcellular Localization

The subcellular localization of 2-(Dimethoxymethyl)pyrimidine is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with DHODH and other mitochondrial enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments . The mitochondrial localization of 2-(Dimethoxymethyl)pyrimidine is essential for its role in pyrimidine biosynthesis and cellular respiration.

Eigenschaften

IUPAC Name |

2-(dimethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-7(11-2)6-8-4-3-5-9-6/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJINBYWFNECKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

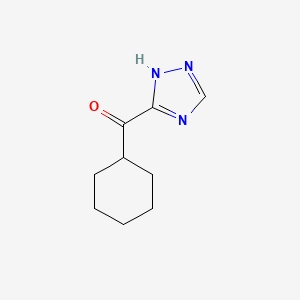

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

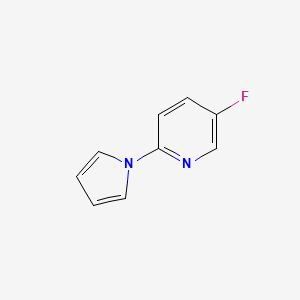

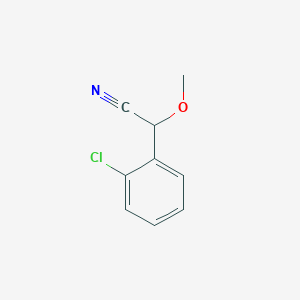

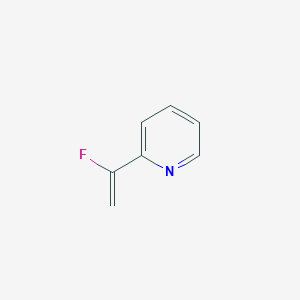

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)

![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)